1-苄基茶碱

描述

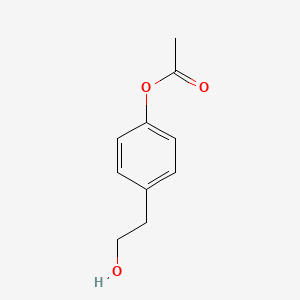

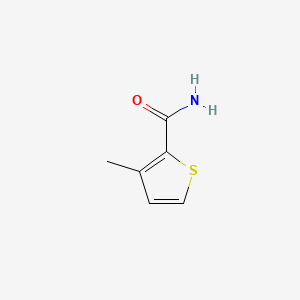

1-Benzyltheobromine is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyltheobromine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyltheobromine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和生物学特性

- 研究人员一直致力于对具有高生物活性的天然化合物进行结构修改,如黄嘌呤衍生物,其中包括1-苄基茶碱。由于它们作为腺苷受体拮抗剂、磷酸二酯酶抑制剂和组蛋白去乙酰化酶诱导剂的作用,这些衍生物被探索其作为药物的潜力。它们在治疗哮喘、支气管炎、慢性阻塞性肺疾病以及利尿剂、镇痛剂、心脏起搏器、抗炎、精神药物和肾脏保护剂中发挥作用。具体来说,已合成了1-苄基茶碱的8-硫衍生物,并对其物理、化学和生物特性进行了研究,显示出作为抗氧化剂的潜力(Ivanchenko et al., 2018)。

药物样性和结构分析

- 合成了1-苄基茶碱-8-硫基乙酰胺的酰胺衍生物,并使用利平斯基的五法则和OSIRIS属性探索评分对其药物样性进行了分析。这些分析有助于确定这些化合物作为药物进一步开发的适用性。特别是,一种化合物表现出高药物样性,表明1-苄基茶碱衍生物在药理学应用中的潜力(Georgieva et al., 2014)。

抗增殖和肝毒性效应

- 设计了一系列N-取代的1-苄基茶碱-8-硫乙酰胺,并对其针对各种人类白血病细胞系的抗增殖活性进行了测试。一种化合物表现出显著的活性,突显了这些衍生物的治疗潜力。重要的是,这些化合物还表现出低肝毒性,使它们成为进一步药物开发的有希望的候选物(Georgieva et al., 2016)。

作用机制

Target of Action

The primary targets of 1-Benzyltheobromine are phosphodiesterases and adenosine receptors . Phosphodiesterases are enzymes that break down cyclic AMP, a molecule that plays a crucial role in various biological processes. Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

1-Benzyltheobromine interacts with its targets by inhibiting phosphodiesterases and blocking adenosine receptors . The inhibition of phosphodiesterases leads to an increase in intracellular cyclic AMP, which can influence various physiological processes. The blockade of adenosine receptors can affect neurotransmitter release, as adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites .

Biochemical Pathways

The action of 1-Benzyltheobromine affects several biochemical pathways. By inhibiting phosphodiesterases, it prevents the conversion of active cAMP to an inactive form, thereby influencing pathways that rely on cAMP . By acting as an antagonist at adenosine receptors, it can influence pathways involving neurotransmitter release .

Pharmacokinetics

It is known that theobromine, a related compound, is metabolized in the liver and has a high fat solubility .

Result of Action

The result of 1-Benzyltheobromine’s action at the molecular and cellular level includes changes in intracellular levels of cAMP and alterations in neurotransmitter release . These changes can have various effects, depending on the specific cell type and physiological context. For example, some N-substituted 1-Benzyltheobromine-8-thioacetamides have shown anti-proliferative activity against certain types of leukemia cells .

未来方向

生化分析

Biochemical Properties

1-Benzyltheobromine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase enzymes, where 1-Benzyltheobromine acts as an inhibitor. This inhibition leads to an increase in cyclic adenosine monophosphate levels, which can affect various cellular processes. Additionally, 1-Benzyltheobromine interacts with adenosine receptors, modulating their activity and influencing neurotransmission and cardiovascular functions .

Cellular Effects

1-Benzyltheobromine has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Benzyltheobromine has been shown to inhibit the proliferation of certain cancer cell lines, such as human chronic myelocytic leukemia cells and human T-cell leukemia cells . This antiproliferative activity is concentration-dependent and involves changes in gene expression related to cell cycle regulation and apoptosis. Moreover, 1-Benzyltheobromine affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of 1-Benzyltheobromine involves several key interactions at the molecular level. It binds to phosphodiesterase enzymes, inhibiting their activity and leading to increased levels of cyclic adenosine monophosphate. This elevation in cyclic adenosine monophosphate can activate protein kinase A, which in turn phosphorylates various target proteins, altering their activity and function. Additionally, 1-Benzyltheobromine can modulate the activity of adenosine receptors, leading to changes in intracellular signaling cascades and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyltheobromine can change over time. The stability and degradation of 1-Benzyltheobromine are influenced by factors such as temperature and pH. Studies have shown that 1-Benzyltheobromine remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to 1-Benzyltheobromine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Benzyltheobromine vary with different dosages in animal models. At low doses, 1-Benzyltheobromine has been shown to have minimal adverse effects and can modulate physiological processes such as neurotransmission and cardiovascular function. At higher doses, 1-Benzyltheobromine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

1-Benzyltheobromine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels. The metabolic pathways of 1-Benzyltheobromine also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of 1-Benzyltheobromine within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, 1-Benzyltheobromine is distributed throughout the body, with higher concentrations observed in the liver, kidneys, and brain. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. The distribution of 1-Benzyltheobromine is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-Benzyltheobromine plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, 1-Benzyltheobromine can be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The localization of 1-Benzyltheobromine is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .

属性

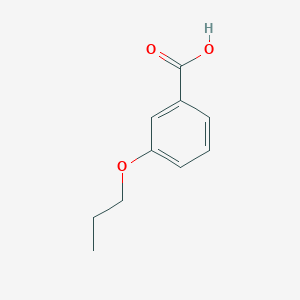

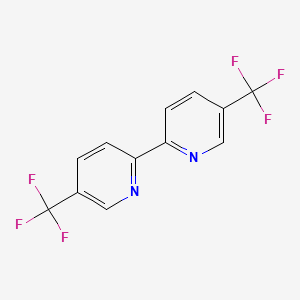

IUPAC Name |

1-benzyl-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-16-9-15-12-11(16)13(19)18(14(20)17(12)2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFVXQWJRIFFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353474 | |

| Record name | AC1LEVEQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55247-90-0 | |

| Record name | 1-Benzyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055247900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC1LEVEQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3,7-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUV41LJ96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-benzyltheobromine derivatives impact their antiproliferative activity?

A: Research suggests that modifications to the 8-thioacetamide group of 1-benzyltheobromine significantly influence its antiproliferative activity against various human leukemia cell lines. [] For instance, compound 7g, a specific N-substituted 1-benzyltheobromine-8-thioacetamide derivative, exhibited the most potent antiproliferative effects among the tested series. [] This highlights the importance of structural modifications in optimizing the biological activity of 1-benzyltheobromine derivatives.

Q2: What is known about the potential hepatotoxicity of 1-benzyltheobromine derivatives?

A: Studies have explored the in vitro hepatotoxic effects of 1-benzyltheobromine derivatives using isolated rat microsomes and hepatocytes. [] While most derivatives, including 1-benzyl-theobromine-thioacetic acid (BTTA), displayed minimal toxicity, compound 7d showed a toxic effect on isolated rat microsomes. [] In contrast, compound 7f exhibited lower cytotoxicity compared to theobromine and BTTA in isolated rat hepatocytes. [] These findings suggest that the hepatotoxicity of 1-benzyltheobromine derivatives varies depending on the specific structural modifications.

Q3: How do researchers predict the drug-likeness of novel 1-benzyltheobromine derivatives?

A: Computational methods, including Lipinski’s Rule of Five and the OSIRIS Property Explorer, are employed to assess the drug-likeness of 1-benzyltheobromine derivatives. [] By calculating molecular descriptors, researchers can predict the compound's potential for oral bioavailability and suitability for further development. For example, compound 7e demonstrated favorable drug-like properties, achieving a higher Fragment Based Druglikeness score and total Drug score than theobromine itself. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。